Paeciloquinone E

Natural product chemistry Structure elucidation Anthraquinone SAR

Kinase selectivity panels require precise molecular tools. Generic anthraquinones introduce confounding off-target effects (v-abl, PKC, CKII). Paeciloquinone E offers: - EGFR inhibition without reported v-abl cross-reactivity (vs Paeciloquinone A/C: v-abl IC50 0.4-0.6 µM) - Unique fused dioxepin-anthraquinone scaffold (C20H16O7, MW 368.30) - Zero Lipinski violations, XLOGP3 2.84, TPSA 113.29 Ų - Validated chemotaxonomic marker for Paecilomyces carneus strain authentication

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
Cat. No. B15613954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeciloquinone E
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H16O7/c1-20-3-2-8(7-26-20)14-13(27-20)6-11-16(18(14)24)19(25)15-10(17(11)23)4-9(21)5-12(15)22/h4-6,8,21-22,24H,2-3,7H2,1H3/t8-,20+/m1/s1
InChIKeyVDUWMFOCSYSODX-SQFXPLBJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paeciloquinone E Procurement Guide


Paeciloquinone E (CAS 162797-36-6) is a fungal secondary metabolite belonging to the hydroxyanthraquinone class, first isolated from the fermentation broth of Paecilomyces carneus P-177 [1]. The compound possesses a distinctive fused dioxepin-anthraquinone pentacyclic scaffold (C₂₀H₁₆O₇, MW 368.30 g/mol) that differentiates it structurally from simpler anthraquinone congeners [2]. Originally characterized alongside paeciloquinones A–F as an inhibitor of epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range, Paeciloquinone E has subsequently appeared in computational screening campaigns targeting kinase selectivity, underscoring its continued relevance as a research tool for probing anthraquinone–kinase interactions [1][3].

Unique dioxepin-fused anthraquinone scaffold for structure–activity relationship studies
EGFR pathway investigation with reported selectivity distinct from v-abl inhibitors
Fermentation-derived natural product supporting kinase probe and metabolomic research

Paeciloquinone E Irreplaceability


The paeciloquinone series (A–F) exhibits pronounced structure–activity divergence despite a shared anthraquinone core. Paeciloquinones A and C are characterized as potent, selective v-abl tyrosine kinase inhibitors (IC₅₀ ~0.4–0.6 μM), whereas Paeciloquinone E contains a unique dioxepin ring absent in A–D and displays a distinct EGFR-centric inhibition profile [1][2]. Generic substitution with the more extensively characterized Paeciloquinone A or the simpler emodin scaffold would introduce confounding kinase-selectivity biases: Paeciloquinone A primarily targets v-abl (IC₅₀ 0.59 μM), emodin potently inhibits casein kinase II, and Paeciloquinone D acts as a PKC inhibitor (IC₅₀ ~6 μM) [3][4]. These divergent target preferences preclude the use of any single in-class compound as a functional surrogate for Paeciloquinone E in experiments requiring EGFR-pathway interrogation without v-abl or PKC cross-inhibition.

Target profile Paeciloquinone A and C are v-abl-selective; their kinase inhibition profile may not transfer to EGFR-centric experiments.
Scaffold mismatch Emodin and simpler anthraquinones lack the dioxepin ring, altering hydrogen-bonding and permeability properties.
Fermentation context Production is fermentation-condition-dependent; different batches may yield distinct congener profiles.

Paeciloquinone E Evidence Against Analogs


Dioxepin Ring Structural Uniqueness

Paeciloquinone E is the only member of the paeciloquinone A–F series that contains a fused 1,3-dioxepin ring (C₂₀H₁₆O₇). In contrast, Paeciloquinone A (C₁₈H₁₂O₈) and Paeciloquinone C (C₁₅H₁₀O₇) possess simpler substitution patterns without this heterocyclic extension [1][2]. This structural feature alters hydrogen-bond donor/acceptor count and topological polar surface area (TPSA = 113.00 Ų for Paeciloquinone E) compared to Paeciloquinone A (TPSA = 141.36 Ų, calculated), potentially influencing membrane permeability and target-binding geometry [3].

Dioxepin ring uniqueness
Reported
C₂₀H₁₆O₇; TPSA 113.00 Ų vs. Paeciloquinone A TPSA ~141 Ų; ΔTPSA -28 Ų. Fused 1,3-dioxepin absent in all other paeciloquinones.
Scaffold-specific SAR attribution context
Hydrogen-bond and permeability differences require independent verification
Natural product chemistry Structure elucidation Anthraquinone SAR

EGFR Inhibition vs. v-abl Targeting

The original isolation paper reports that Paeciloquinone E inhibits EGFR protein tyrosine kinase in the micromolar range, whereas Paeciloquinones A and C are characterized as potent v-abl inhibitors (IC₅₀ = 0.4 μM) [1]. Although the absolute IC₅₀ value for Paeciloquinone E against EGFR is not reported in the primary literature, the qualitative target preference is unambiguous: the paper explicitly distinguishes between EGFR-active compounds (including E) and v-abl-selective compounds (A and C) [1]. Vendor datasheets consistently corroborate that Paeciloquinone E inhibits EGFR protein tyrosine kinase .

EGFR vs. v-abl selectivity
Class-level
Paeciloquinone E: EGFR inhibition (micromolar range). Paeciloquinone A: v-abl IC₅₀ 0.4–0.59 μM. Paeciloquinone C: v-abl IC₅₀ 0.4–0.56 μM.
Reported EGFR-centric pathway-response context
Exact EGFR IC₅₀ not quantified in primary literature; vendor data to verify
EGFR tyrosine kinase Kinase selectivity profiling Cancer biology

Condition-Specific Fermentation Production

The original paper explicitly notes that 'depending on the fermentation conditions, partially different sets of paeciloquinones may be produced' [1]. This indicates that Paeciloquinone E is not constitutively co-produced with all other paeciloquinones; specific fermentation parameters can enrich for Paeciloquinone E relative to Paeciloquinones A and C. An HPLC method allowing separation of all major active components is also described [1].

Fermentation dependency
Context-dependent
P. carneus P-177 produces partially different paeciloquinone sets depending on fermentation conditions. HPLC separation method described.
Production-profile review context
Supplier fermentation protocol may influence congener composition
Microbial fermentation Secondary metabolite production Process chemistry

Physicochemical Profile vs. Emodin

In a 2022 virtual screening study, Paeciloquinone E was ranked among the top 10 best hits based on combined physicochemical and medicinal chemistry properties, with 0 Lipinski violations, XLOGP3 = 2.84, TPSA = 113.29 Ų, and fraction Csp3 = 0.3 [1]. In contrast, emodin (a widely used anthraquinone PTK inhibitor) has TPSA = 94.83 Ų, XLOGP3 = 1.87, and also 0 Lipinski violations, indicating that Paeciloquinone E occupies a distinct property space with higher lipophilicity and different hydrogen-bonding capacity, which may translate into differential membrane permeability and protein-binding characteristics compared to the simpler emodin scaffold [1][2].

Physicochemical vs. Emodin
Reported
Paeciloquinone E: XLOGP3 2.84, TPSA 113.29 Ų, 0 Lipinski violations. Emodin: XLOGP3 ~1.87, TPSA 94.83 Ų. ΔXLOGP3 +0.97.
Distinct lipophilicity and permeability-property context
In silico computed values; experimental confirmation recommended
Medicinal chemistry Drug-likeness In silico screening

P. carneus Chemotaxonomic Marker

Paeciloquinone E has been reported exclusively from Paecilomyces carneus P-177 (family Trichocomaceae) and is catalogued in the KNApSAcK metabolite database (ID C00016467) alongside five other paeciloquinones from the same strain [1][2]. It has also been detected in extracts of Paecilomyces sp. and noted in pheromone/semiochemical databases, but no other producing organism has been documented, making it a strain-specific chemotaxonomic marker [3]. In contrast, emodin and related anthraquinones are widely distributed across plant and fungal kingdoms, reducing their utility as specific biomarkers.

Chemotaxonomic marker
Class-level
Exclusively reported from Paecilomyces carneus P-177. KNApSAcK ID C00016467. Emodin documented in >100 species.
Strain-specific metabolomic fingerprinting context
Limited producer documentation; confirm with supplier origin
Fungal metabolomics Chemotaxonomy Natural product dereplication

Paeciloquinone E Application Scenarios


v-abl-Sparing EGFR Kinase Profiling

Paeciloquinone E is the appropriate choice for constructing anthraquinone-based kinase-selectivity panels where EGFR inhibition must be evaluated independently of v-abl activity. Unlike Paeciloquinone A (v-abl IC₅₀ = 0.4–0.59 μM) and Paeciloquinone C (v-abl IC₅₀ = 0.4–0.56 μM), which potently inhibit v-abl, Paeciloquinone E targets EGFR without reported v-abl cross-reactivity [1]. This selectivity distinction is critical for experiments dissecting EGFR-specific signaling from v-abl-mediated pathways in cancer cell models.

SAR Studies of Dioxepin Scaffolds

Paeciloquinone E is the sole paeciloquinone congener bearing a fused 1,3-dioxepin ring, making it irreplaceable for SAR investigations exploring the impact of this heterocyclic extension on kinase binding, cellular permeability, and metabolic stability [1][2]. Its distinct physicochemical profile (XLOGP3 = 2.84, TPSA = 113.29 Ų, 0 Lipinski violations) provides a differentiated property baseline compared to the simpler emodin and non-dioxepin paeciloquinones A–D [3].

Chemotaxonomic Fingerprinting of P. carneus

Because Paeciloquinone E is documented exclusively from Paecilomyces carneus P-177 and its production is fermentation-condition-dependent, the compound serves as a high-resolution chemotaxonomic marker for strain authentication and metabolomic fingerprinting [1][2]. Its presence in a fungal extract, confirmed by HPLC and NMR, provides strain-level specificity that common anthraquinones like emodin cannot offer [3].

Computational Docking & Virtual Screening for EGFR

Paeciloquinone E has been validated as a top-10 virtual screening hit in a published in silico campaign evaluating physicochemical and medicinal chemistry properties for kinase-targeting scaffolds [1]. Its favorable computed parameters support its use as a reference ligand in docking studies, pharmacophore modeling, and machine-learning-based kinase inhibitor discovery pipelines, particularly where anthraquinone scaffolds with moderate lipophilicity and zero Lipinski violations are desired.

Application
Selection Property
Validation Focus
v-abl-sparing EGFR profiling
EGFR-centric kinase inhibition profile
EGFR pathway response without v-abl cross-activity
Dioxepin scaffold SAR
Unique fused 1,3-dioxepin ring
Scaffold-dependent target engagement and permeability
Chemotaxonomic fingerprinting
Strain-specific metabolite (P. carneus P-177)
Metabolomic dereplication and strain authentication
Computational docking & virtual screening
Favorable computed drug-likeness profile
In silico EGFR docking and pharmacophore modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paeciloquinone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.